2,7-Dibromo-9-(2-ethylhexyl)-9-hexyl-9H-fluorene
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Overview
Description
2,7-Dibromo-9-(2-ethylhexyl)-9-hexyl-9H-fluorene is a chemical compound with the molecular formula C29H40Br2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms at the 2 and 7 positions, as well as two alkyl groups (2-ethylhexyl and hexyl) attached to the 9 position. This compound is often used as an intermediate in the synthesis of polymeric materials, particularly in the field of organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(2-ethylhexyl)-9-hexyl-9H-fluorene typically involves the bromination of fluorene derivatives. One common method is the bromination of 9,9-bis(2-ethylhexyl)fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9-(2-ethylhexyl)-9-hexyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are employed in solvents such as toluene or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions
Major Products
The major products formed from these reactions include various substituted fluorenes, polyfluorenes, and other polymeric materials that have applications in organic electronics and optoelectronics .
Scientific Research Applications
2,7-Dibromo-9-(2-ethylhexyl)-9-hexyl-9H-fluorene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of polymeric light-emitting diodes (PLEDs) and organic photovoltaic cells (OPVs).
Material Science: The compound is utilized in the development of new materials with specific electronic and optical properties.
Chemical Research: It serves as an intermediate in the synthesis of various fluorene-based compounds for research in organic chemistry.
Industrial Applications: The compound is used in the production of high-performance polymers and coatings
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9-(2-ethylhexyl)-9-hexyl-9H-fluorene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and alkyl groups. These functional groups allow the compound to undergo substitution, coupling, and other reactions, leading to the formation of complex polymeric structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9,9-dioctylfluorene
- 2,7-Dibromo-9,9-dimethylfluorene
- 2,7-Dibromo-9,9-didecylfluorene
Uniqueness
2,7-Dibromo-9-(2-ethylhexyl)-9-hexyl-9H-fluorene is unique due to the specific combination of its alkyl groups, which impart distinct electronic and solubility properties. This makes it particularly suitable for applications in organic electronics where precise control over material properties is essential .
Properties
IUPAC Name |
2,7-dibromo-9-(2-ethylhexyl)-9-hexylfluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36Br2/c1-4-7-9-10-16-27(19-20(6-3)11-8-5-2)25-17-21(28)12-14-23(25)24-15-13-22(29)18-26(24)27/h12-15,17-18,20H,4-11,16,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDIHGXQWGVVOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CC(CC)CCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20772833 |
Source
|
Record name | 2,7-Dibromo-9-(2-ethylhexyl)-9-hexyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20772833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196614-51-4 |
Source
|
Record name | 2,7-Dibromo-9-(2-ethylhexyl)-9-hexyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20772833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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